![molecular formula C10H21N3O B13201535 1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
1-[(Azepan-3-yl)methyl]-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Azepan-3-yl)methyl]-3-ethylurea is a chemical compound with the molecular formula C10H21N3O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azepan-3-yl)methyl]-3-ethylurea typically involves the reaction of azepane derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-azepanemethanol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-[(Azepan-3-yl)methyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted azepane derivatives with various functional groups.
科学的研究の応用
1-[(Azepan-3-yl)methyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(Azepan-3-yl)methyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The urea moiety can also participate in hydrogen bonding, further enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
1-[(Azepan-1-yl)methyl]-3-ethylurea: Similar structure but with a different position of the azepane ring attachment.
2-(Azepan-1-yl)ethyl methacrylate: Contains an azepane ring but with a methacrylate group instead of a urea moiety.
N-methylazepan-3-yl)-3-(1-naphthoyl)indole: A compound with an azepane ring and an indole moiety.
Uniqueness
1-[(Azepan-3-yl)methyl]-3-ethylurea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the azepane ring and the urea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
1-(azepan-3-ylmethyl)-3-ethylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-12-10(14)13-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H2,12,13,14) |
InChIキー |
JVAWTNOIFWCRLM-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NCC1CCCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


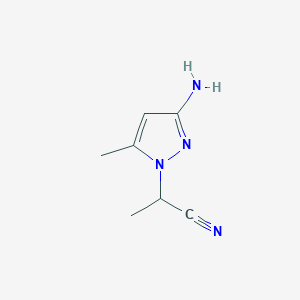
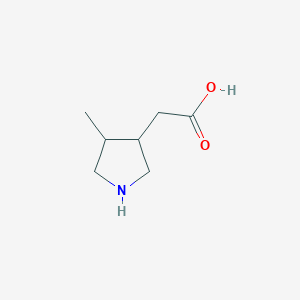


![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
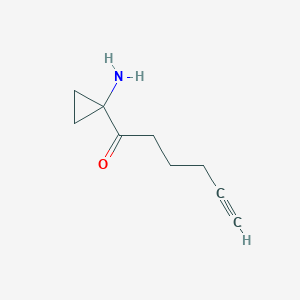


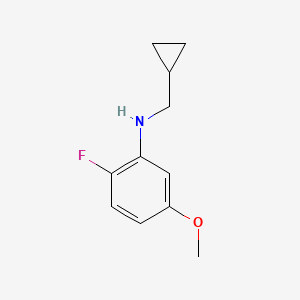
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
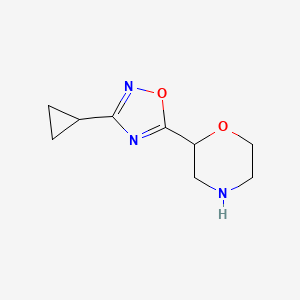
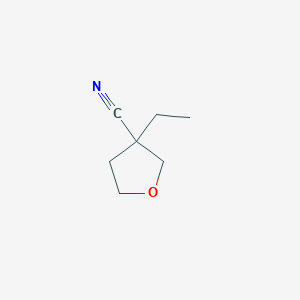
![4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
